6-(Dimethylamino)benzothiazole-2-carbonitrile
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Overview
Description
6-(Dimethylamino)benzothiazole-2-carbonitrile is a chemical compound with the molecular formula C10H9N3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)benzothiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with dimethylamine and a cyanating agent. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation process . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)benzothiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and stability.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents into the benzothiazole ring, leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.
Scientific Research Applications
6-(Dimethylamino)benzothiazole-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in bioluminescent imaging and as a probe for studying biological processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Dimethylamino)benzothiazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in bioluminescent imaging, the compound reacts with luciferase enzymes to produce light, allowing researchers to visualize biological processes in real-time . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-cyanobenzothiazole: This compound is similar in structure but contains an amino group instead of a dimethylamino group.
2-Cyano-6-hydroxybenzothiazole: Another related compound with a hydroxyl group at the 6-position.
Uniqueness
6-(Dimethylamino)benzothiazole-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C10H9N3S |
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Molecular Weight |
203.27 g/mol |
IUPAC Name |
6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3 |
InChI Key |
QSLBGABSECHQIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
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